![molecular formula C38H62N4O16 B2550093 tunicamycin V CAS No. 66054-36-2](/img/structure/B2550093.png)
tunicamycin V
説明
Tunicamycin V is a natural product derived from a fungal source . It is a nucleoside antibiotic that shows antibacterial, antiviral, and antitumor activities . The structure of tunicamycin is highly unusual, containing an 11-carbon dialdose sugar and an α, β -1″,11′-glycosidic linkage .
Synthesis Analysis
The synthesis of Tunicamycin V was performed by Andrew G. Myers in 1993 . The synthesis strategy was based on the initial construction of tunicamycinyluracil, which plays a significant role in the observed biological activity . Key steps in the synthesis include the Mukaiyama aldol reaction, furan oxidation to construct the eleven-carbon enyne skeleton, cyanate ester [3,3]σ rearrangement, and highly selective alginate glycosylation . A Büchner–Curtius–Schlotterbeck-type reaction enabled the total synthesis of tunicamycin V, a nonselective phosphotransferase inhibitor, in just 15 steps from D-galactal in 21% overall yield .Molecular Structure Analysis
The tunicamycin structure is highly unusual, and contains an 11-carbon dialdose sugar and an α, β -1″,11′-glycosidic linkage . Tunicamycins have a unique structure comprising an undecodialdose core, referred to as tunicamine, decorated with uracil, D-N-acetylglucosamine (GlcNAc) which attached to the core by a 1,1-β,α-trehalose-type glycosidic bond, and an amide-linked fatty acid .Chemical Reactions Analysis
Tunicamycin is used in enzymatic reactions and is added at concentrations ranging from 0 to 200 μM. Reactions are stopped by heating after 120 minutes .Physical And Chemical Properties Analysis
Pure tunicamycin V is obtained as a white crystalline powder. It is soluble in alkaline water, pyridine, and hot methanol .科学的研究の応用
Inhibition of Protein Glycosylation
Tunicamycin V, a homolog of tunicamycin, is notable for its ability to inhibit protein glycosylation. This process involves the attachment of sugars to proteins, and tunicamycin interferes by blocking the formation of N-acetylglucosamine-lipid intermediates. This action is crucial in the biological activities of tunicamycin, including its effect on the synthesis of glycoproteins (Mahoney & Duksin, 1979).
Role in Glycoprotein Biosynthesis
Tunicamycin V impacts glycoprotein biosynthesis by selectively interfering with this process. It has been observed to suppress virus membrane glycoproteins, illustrating its significant role in studying glycoprotein formation and its potential applications in antiviral research (Lehle & Tanner, 1976).
Tunicamycin Biosynthesis
Understanding tunicamycin biosynthesis is vital for exploring its applications. The identification of tunicamycin biosynthetic genes provides insights into its production and potential modifications for research and therapeutic purposes (Wyszyński et al., 2010).
Specific Effects on Glycoprotein Secretion
Studies have shown that tunicamycin V, by inhibiting glycosylation, can impact the secretion of specific glycoproteins, such as IgA and IgE, in plasma cells. This selective inhibition aids in understanding the secretion mechanisms of these glycoproteins and their roles in various biological processes (Hickman et al., 1977).
Inhibition of Yeast Glycoprotein Synthesis
Tunicamycin V's effect extends to yeast glycoprotein synthesis, inhibiting the formation of external glycoproteins in yeast. This illustrates its broader application in studying glycoprotein synthesis beyond mammalian cells (Kuo & Lampen, 1974).
Depletion of Insulin Receptors in Adipocytes
In adipocytes, tunicamycin V mediates the depletion of insulin receptors. This is significant in understanding insulin receptor dynamics and could have implications in diabetes research (Rosen et al., 1979).
Total Synthesis of Tunicamycin V
The total synthesis of tunicamycin V has been achieved, offering pathways for creating variants of this compound. This advancement is critical for further research into its biological activities and potential therapeutic applications (Yamamoto et al., 2018).
特性
IUPAC Name |
(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradec-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H62N4O16/c1-19(2)13-11-9-7-5-4-6-8-10-12-14-24(46)40-27-31(51)28(48)22(55-37(27)58-36-26(39-20(3)44)30(50)29(49)23(18-43)56-36)17-21(45)34-32(52)33(53)35(57-34)42-16-15-25(47)41-38(42)54/h12,14-16,19,21-23,26-37,43,45,48-53H,4-11,13,17-18H2,1-3H3,(H,39,44)(H,40,46)(H,41,47,54)/b14-12+/t21-,22-,23-,26-,27-,28+,29-,30-,31-,32+,33-,34-,35-,36-,37+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYZYGMYMLNUHJ-DIRMKAHISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCCCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)C[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H62N4O16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017533 | |
Record name | Tunicamycin B2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
830.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tunicamycin V | |
CAS RN |
66054-36-2, 73942-09-3 | |
Record name | Tunicamycin V | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066054362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tunicamycin B2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TUNICAMYCIN V | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17RV2Q5O9O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。